Cas no 926032-18-0 (N-{4-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoylphenyl}butanamide)

N-{4-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoylphenyl}butanamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-[(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide
- AKOS024635674
- N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide
- 926032-18-0
- N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide
- F2277-0165
- N-{4-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoylphenyl}butanamide
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- Inchi: 1S/C21H25N3O5S/c1-3-5-20(25)22-15-6-9-17(10-7-15)30(27,28)23-16-8-11-19-18(14-16)21(26)24(4-2)12-13-29-19/h6-11,14,23H,3-5,12-13H2,1-2H3,(H,22,25)
- InChI Key: WQSYKOSPLLNYKF-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(S(NC2=CC=C3OCCN(CC)C(=O)C3=C2)(=O)=O)C=C1)(=O)CCC
Computed Properties
- Exact Mass: 431.15149208g/mol
- Monoisotopic Mass: 431.15149208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 113Ų
- XLogP3: 2
N-{4-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoylphenyl}butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2277-0165-100mg |
N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide |
926032-18-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2277-0165-4mg |
N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide |
926032-18-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2277-0165-15mg |
N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide |
926032-18-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2277-0165-50mg |
N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide |
926032-18-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2277-0165-5μmol |
N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide |
926032-18-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2277-0165-2mg |
N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide |
926032-18-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2277-0165-25mg |
N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide |
926032-18-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2277-0165-2μmol |
N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide |
926032-18-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2277-0165-5mg |
N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide |
926032-18-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2277-0165-30mg |
N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide |
926032-18-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-{4-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoylphenyl}butanamide Related Literature
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
Additional information on N-{4-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoylphenyl}butanamide
Comprehensive Overview of N-{4-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoylphenyl}butanamide (CAS No. 926032-18-0)
The compound N-{4-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoylphenyl}butanamide, identified by its CAS No. 926032-18-0, is a sophisticated organic molecule with significant potential in pharmaceutical research and development. Its complex structure, featuring a benzoxazepine core and a sulfamoylphenyl moiety, makes it a subject of interest for scientists exploring novel therapeutic agents. This compound is often discussed in the context of drug discovery and medicinal chemistry, particularly for its potential applications in targeting specific biological pathways.
In recent years, the demand for innovative small-molecule drugs has surged, driven by advancements in precision medicine and personalized therapies. Researchers are increasingly focusing on compounds like N-{4-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoylphenyl}butanamide due to their unique structural features, which may offer enhanced selectivity and efficacy. The benzoxazepine scaffold, in particular, has garnered attention for its versatility in modulating protein-protein interactions and enzyme activity, making it a valuable tool in drug design.
One of the most frequently searched questions related to this compound is its potential role in treating chronic diseases, such as metabolic disorders or inflammatory conditions. While preclinical studies are ongoing, the compound's mechanism of action suggests it could interact with key regulatory proteins involved in these pathways. Additionally, its sulfamoylphenyl group is reminiscent of other sulfonamide-based drugs, which are known for their antimicrobial and anti-inflammatory properties. This has led to speculation about its applicability in infectious disease research.
From a synthetic chemistry perspective, the preparation of N-{4-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoylphenyl}butanamide involves multi-step organic reactions, including amide coupling and cyclization techniques. Researchers often highlight the challenges associated with optimizing yield and purity, given the compound's intricate structure. These synthetic hurdles are a common topic in organic chemistry forums and academic discussions, reflecting the broader interest in advancing chemical synthesis methodologies.
The compound's physicochemical properties, such as solubility and stability, are also critical considerations for its potential development into a viable drug candidate. Studies have shown that modifications to the butanamide side chain can significantly alter its bioavailability, a key factor in pharmacokinetics. This aligns with the growing emphasis on ADME (Absorption, Distribution, Metabolism, and Excretion) profiling in early-stage drug development, a trend frequently explored in biopharmaceutical research.
In the context of intellectual property and patent literature, CAS No. 926032-18-0 has been referenced in several filings, underscoring its commercial relevance. Companies and academic institutions are actively investigating its derivatives for potential therapeutic applications, further fueling interest in this compound. The intersection of chemistry, biology, and pharmacology in studying such molecules exemplifies the interdisciplinary nature of modern drug discovery.
As the scientific community continues to explore the potential of N-{4-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoylphenyl}butanamide, its role in addressing unmet medical needs remains a compelling area of investigation. Whether as a lead compound or a structural template, its contributions to medicinal chemistry are undeniable, making it a noteworthy subject for researchers and industry professionals alike.
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